molecular formula C9H9ClO B14601064 (1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol CAS No. 61221-44-1

(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol

Cat. No.: B14601064
CAS No.: 61221-44-1
M. Wt: 168.62 g/mol
InChI Key: OQRMSAKQNPJCDE-DTWKUNHWSA-N
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Description

(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in organic chemistry It is characterized by its unique stereochemistry, which includes a chlorine atom and a hydroxyl group attached to an indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane ring system.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as ammonia or thiourea are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism of action of (1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol: The enantiomer of the compound, with opposite stereochemistry.

    (1R,2S)-1-bromo-2,3-dihydro-1H-inden-2-ol: Similar structure but with a bromine atom instead of chlorine.

    (1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

CAS No.

61221-44-1

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

(1R,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C9H9ClO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1

InChI Key

OQRMSAKQNPJCDE-DTWKUNHWSA-N

Isomeric SMILES

C1[C@@H]([C@@H](C2=CC=CC=C21)Cl)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)Cl)O

Origin of Product

United States

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